molecular formula C7H12N2O B1285419 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one CAS No. 623547-65-9

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1285419
M. Wt: 140.18 g/mol
InChI Key: GGHBCYJQKCJGOD-UHFFFAOYSA-N
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Description

The compound of interest, 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The tert-butyl group attached to the imidazole ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of sterically congested imidazole derivatives, such as 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one, often involves the use of bulky substituents to protect the reactive sites during the reaction. For example, the synthesis of related compounds has been achieved through metalation reactions followed by the reaction with various reagents, such as diphenylchlorophosphane, to yield products with different substituents on the imidazole ring . Another approach involves the alkylation of 1-amino-3,3-dimethylbutanone to produce 1,3-dihydroimidazol-2-thiones and their corresponding oxo derivatives .

Molecular Structure Analysis

The molecular structure of sterically hindered imidazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, (4R)-(-)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone, was elucidated, revealing a triclinic system with specific conformational features . The presence of bulky tert-butyl groups can lead to unique packing arrangements in the crystal lattice due to steric interactions.

Chemical Reactions Analysis

The reactivity of 4-tert-butyl-1,3-dihydro-2H-imidazol-2-one derivatives can be explored through various chemical reactions. For example, the oxidation and complexation reactions of 1-tert-butyl-2-diphenylphosphino-imidazole have been studied, yielding products with different substituents . Additionally, the alkylation reactions of 1,3-dihydroimidazol-2-thiones provide insights into the reactivity of sulfur-containing imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can affect properties such as solubility, melting point, and reactivity. For example, the lipophilicity and pKa values of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were investigated using various analytical techniques, providing insights into the physicochemical characteristics of these compounds . Similarly, the antitumor activity and crystal structure of a thiazol-2-amine derivative with a tert-butyl group were studied, highlighting the potential biological applications of such molecules .

properties

IUPAC Name

4-tert-butyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBCYJQKCJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590212
Record name 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-1,3-dihydro-2H-imidazol-2-one

CAS RN

623547-65-9
Record name 4-tert-Butyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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